molecular formula C9H6F2O B070747 4,6-Difluoro-1-indanone CAS No. 162548-73-4

4,6-Difluoro-1-indanone

Cat. No. B070747
M. Wt: 168.14 g/mol
InChI Key: HBVVKRYLYPANAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated indanone derivatives, including compounds similar to 4,6-Difluoro-1-indanone, can be achieved through various synthetic routes. For instance, trifluoromethylated indanones have been synthesized using Friedel-Crafts alkylation of arenes with 2-(trifluoromethyl)acrylic acid under superacidic conditions, demonstrating the versatility and efficiency of incorporating fluorine atoms into the indanone framework (Prakash et al., 2010). Additionally, the synthesis of 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives starting from commercially available indanone highlights a method for the introduction of fluorine atoms into the indanone structure (Zhang et al., 2014).

Scientific Research Applications

Organic Synthesis

1-Indanones, including 4,6-Difluoro-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . They occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity . In recent years, significant advancement has been achieved regarding cyclization of the 1-indanone core . This has led to the construction of various carbocyclic as well as heterocyclic skeletons .

Development of Catalytic Asymmetric Synthesis

Indanones have played a significant role in the development of catalytic asymmetric synthesis . Their derivatives are largely employed as organic functional materials .

Production of Organic Functional Materials

Indanone derivatives, including 4,6-Difluoro-1-indanone, are used as organic functional materials . They are also used in the production of OLEDs, dyes, and fluorophores .

Synthesis of Bioactive Molecules

Indanones and related compounds are important bioactive molecules . These compounds have exhibited biological activity against cancer cells and Alzheimer’s disease . They can be used as synthetic intermediates for several drugs and as precursors to natural products .

Ligands in Olefinic Polymerization Catalysts

Indanones, including 4,6-Difluoro-1-indanone, are used as ligands in olefinic polymerization catalysts .

Discotic Liquid Crystals

Indanones are used in the production of discotic liquid crystals .

Antiviral and Antibacterial Agents

1-Indanone derivatives have been studied for their potential as antiviral and antibacterial agents .

Anticancer Drugs

Some 1-indanone derivatives have shown promise in the field of oncology as potential anticancer drugs .

Alzheimer’s Disease Treatment

Certain 1-indanone derivatives are used in the treatment of Alzheimer’s disease .

Cardiovascular Drugs

1-Indanone derivatives are also used in the development of cardiovascular drugs .

Agricultural Chemicals

1-Indanone derivatives are used in the production of insecticides, fungicides, and herbicides .

Hepatitis C Treatment

1-Indanone derivatives are used in the development of non-nucleoside, low molecular drugs for the treatment of hepatitis C, which inhibit HCV replication .

Antiviral and Antibacterial Agents

1-Indanone derivatives have been studied for their potential as antiviral and antibacterial agents .

Anticancer Drugs

Some 1-indanone derivatives have shown promise in the field of oncology as potential anticancer drugs .

Alzheimer’s Disease Treatment

Certain 1-indanone derivatives are used in the treatment of Alzheimer’s disease .

Cardiovascular Drugs

1-Indanone derivatives are also used in the development of cardiovascular drugs .

Agricultural Chemicals

1-Indanone derivatives are used in the production of insecticides, fungicides, and herbicides .

Hepatitis C Treatment

1-Indanone derivatives are used in the development of non-nucleoside, low molecular drugs for the treatment of hepatitis C, which inhibit HCV replication .

Safety And Hazards

4,6-Difluoro-1-indanone is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4,6-difluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVVKRYLYPANAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449557
Record name 4,6-Difluoro-1-indanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-1-indanone

CAS RN

162548-73-4
Record name 4,6-Difluoro-1-indanone
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URL https://comptox.epa.gov/dashboard/DTXSID60449557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Difluoroindan-1-one
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Synthesis routes and methods I

Procedure details

Thionyl chloride (54.6 g) was added dropwise at 40° C. to a solution of 3-(2,4-di-fluorophenyl)propionic acid (57 g) in methylene chloride (200 ml). After reaction was complete, excess thionyl chloride and the solvent were removed by distillation. The oily residue was added dropwise at 40° C. to a suspension of aluminium chloride (88.5 g) in methylene chloride (200 ml). The reaction mixture was added to dilute hydrochloric acid after 18 hours at 40° C. The aqueous phase was separated off and extracted once with methylene chloride (250 ml). The combined organic phases were freed from the solvent and then distilled in vacuo. 41 g of a colorless solid were obtained (m.p.: 103° C.).
Quantity
54.6 g
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reactant
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57 g
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200 mL
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Synthesis routes and methods II

Procedure details

To a mixture of 3-(2,4-difluorophenyl) propanoic acid (28.7 g, 0.15 mol) and dimethylformamide (5 drops) at ambient temperature was added dropwise oxalyl chloride (50 mL, Aldrich). The mixture was stirred at ambient temperature for 18 h. The excess oxalyl chloride was removed by distillation in vacuo to give 3-(2,4-difluorophenyl)propionyl chloride. A solution of the 3-(2,4-difluorophenyl)propionyl chloride in dichloromethane (300 mL) was added dropwise to a mixture of aluminum chloride (23.4 g, 0.18 mol, Aldrich) in dichloromethane (300 mL) at ice bath temperature. After the addition was completed, the mixture was refluxed for 3.5 h and allowed to come to ambient temperature over-night. The reaction mixture was poured into ice water (I1500 mL), the two phases were separated and the aqueous phase was extracted with dichloromethane. The combined organic phase was washed successively with 0.1N aqueous sodium hydroxide and saturated sodium chloride solution, dried over sodium sulfate and concentrated in vacuo to give 21.7 g of crude 4,6-difluoro-1-indanone. Chromatography on silica gel with hexanes: dichloromethane (3:1) as eluent gave 10.1 g of a light yellow solid. Recrystallization of 0.5 g from acetone: water mixtures gave 0.2 g of 4,6-difluoro-1-indanone as a white solid: mp 97°-99° C.; NMR (CDCl3): d 7.02-7.27 (m, 2H), 3.12 (t, 2H), 2.76 (m, 2H).
Quantity
0 (± 1) mol
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23.4 g
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reactant
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300 mL
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300 mL
Type
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[Compound]
Name
ice water
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DL Musso, FR Cochran, JL Kelley… - Journal of medicinal …, 2003 - ACS Publications
The design of rigid cyclic analogues derived from cinnamamide 1, (E)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide, and β-methylcinnamamide 2, (E)-N-cyclopropyl-3-(3-…
Number of citations: 85 pubs.acs.org
Y Xia, G Dong - Nature Reviews Chemistry, 2020 - nature.com
Carbon–carbon (C–C) bonds make up the skeletons of most organic molecules. The selective manipulation of C–C bonds offers a direct approach to editing molecular scaffolds but …
Number of citations: 99 www.nature.com
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2009 - notes.fluorine1.ru
AlCl 3 is one of the most important and widely used catalysts known a long ago in laboratory and industrial practice. This review informs of AlCl 3 application in a relatively new field of …
Number of citations: 7 notes.fluorine1.ru

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